Cas no 1361577-72-1 (4'-Tertbutyl-2,3,5-trichlorobiphenyl)

4'-Tertbutyl-2,3,5-trichlorobiphenyl is a chlorinated biphenyl derivative characterized by its specific substitution pattern, featuring a tert-butyl group at the 4' position and chlorine atoms at the 2, 3, and 5 positions. This compound is of interest in organic synthesis and materials science due to its sterically hindered structure, which can influence reactivity and stability. The tert-butyl group enhances lipophilicity, while the trichloro substitution pattern may contribute to electronic effects in conjugated systems. It is primarily utilized as an intermediate in the development of specialized polymers, liquid crystals, or as a reference standard in analytical chemistry. Handling requires adherence to safety protocols due to potential toxicity associated with chlorinated aromatics.
4'-Tertbutyl-2,3,5-trichlorobiphenyl structure
1361577-72-1 structure
Product name:4'-Tertbutyl-2,3,5-trichlorobiphenyl
CAS No:1361577-72-1
MF:C16H15Cl3
Molecular Weight:313.649301767349
CID:4995740

4'-Tertbutyl-2,3,5-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

    • 4'-Tertbutyl-2,3,5-trichlorobiphenyl
    • インチ: 1S/C16H15Cl3/c1-16(2,3)11-6-4-10(5-7-11)13-8-12(17)9-14(18)15(13)19/h4-9H,1-3H3
    • InChIKey: PMFSAHUZBOVYCS-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1C=CC(=CC=1)C(C)(C)C)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • XLogP3: 7.3
  • トポロジー分子極性表面積: 0

4'-Tertbutyl-2,3,5-trichlorobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011005554-250mg
4'-Tertbutyl-2,3,5-trichlorobiphenyl
1361577-72-1 97%
250mg
470.40 USD 2021-07-05
Alichem
A011005554-1g
4'-Tertbutyl-2,3,5-trichlorobiphenyl
1361577-72-1 97%
1g
1,519.80 USD 2021-07-05
Alichem
A011005554-500mg
4'-Tertbutyl-2,3,5-trichlorobiphenyl
1361577-72-1 97%
500mg
847.60 USD 2021-07-05

4'-Tertbutyl-2,3,5-trichlorobiphenyl 関連文献

4'-Tertbutyl-2,3,5-trichlorobiphenylに関する追加情報

4'-Tertbutyl-2,3,5-trichlorobiphenyl (CAS No. 1361577-72-1): A Comprehensive Technical Overview

4'-Tertbutyl-2,3,5-trichlorobiphenyl (CAS 1361577-72-1) is a specialized chlorinated biphenyl derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in advanced material science. This compound belongs to the family of polychlorinated biphenyl (PCB) derivatives, though it differs from traditional PCBs through its specific substitution pattern featuring a tert-butyl group at the 4' position and three chlorine atoms at positions 2, 3, and 5 on the biphenyl framework.

The molecular structure of 4'-Tertbutyl-2,3,5-trichlorobiphenyl contributes to its distinctive physicochemical characteristics. With a molecular weight of 309.63 g/mol and the systematic IUPAC name 1-tert-butyl-2,3,5-trichlorobenzene, this compound exhibits moderate lipophilicity (logP ~5.2) and excellent thermal stability, making it potentially valuable for high-temperature applications. Recent studies have focused on its crystal packing behavior and molecular interactions, which are influenced by the steric effects of the bulky tert-butyl group.

In the context of current research trends, 4'-Tertbutyl-2,3,5-trichlorobiphenyl has emerged as an interesting subject for advanced material development. Scientists are particularly interested in its potential as a building block for liquid crystal materials or as a molecular scaffold in supramolecular chemistry. The compound's rigid biphenyl core combined with steric hindrance from the tert-butyl group creates unique opportunities for designing materials with controlled molecular orientations.

The synthesis of 4'-Tertbutyl-2,3,5-trichlorobiphenyl typically involves palladium-catalyzed cross-coupling reactions between appropriately substituted benzene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing importance of sustainable practices in chemical manufacturing. Recent patents have disclosed improved methods for producing this compound with higher yields and purity, addressing common challenges in polychlorinated biphenyl synthesis.

Analytical characterization of CAS 1361577-72-1 employs advanced techniques including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy). The compound's 1H NMR spectrum shows characteristic peaks for the aromatic protons and tert-butyl group, while its 13C NMR reveals distinct signals for the chlorine-substituted carbons. These analytical fingerprints are crucial for quality control in research and potential industrial applications.

From an applications perspective, 4'-Tertbutyl-2,3,5-trichlorobiphenyl shows promise in several cutting-edge fields. In organic electronics, researchers are investigating its potential as a charge transport material due to its conjugated system and electron-withdrawing chlorine atoms. The compound's thermal stability and controllable crystallization behavior make it attractive for specialty polymer additives that could enhance material properties in high-performance plastics.

The environmental fate and eco-toxicological profile of 4'-Tertbutyl-2,3,5-trichlorobiphenyl have become important research topics, particularly in light of increasing regulatory scrutiny on halogenated organic compounds. While not classified as a persistent organic pollutant (POP), its biodegradation pathways and potential bioaccumulation are subjects of ongoing study. Modern environmental chemistry focuses on developing advanced oxidation processes for treating such compounds if released into ecosystems.

In the commercial landscape, CAS 1361577-72-1 remains a high-value specialty chemical primarily used in research settings. The global market for such fine chemicals is growing steadily, driven by demand from academic institutions and innovative material science companies. Current pricing trends reflect its status as a low-volume, high-purity research chemical, with suppliers emphasizing custom synthesis capabilities and strict quality control measures.

Future research directions for 4'-Tertbutyl-2,3,5-trichlorobiphenyl may explore its potential in pharmaceutical intermediate synthesis or as a template for drug design, given the pharmacological interest in biphenyl scaffolds. Additionally, its photophysical properties could make it valuable for organic light-emitting diode (OLED) technologies, aligning with the growing demand for energy-efficient display materials. As synthetic methodologies advance, we may see expanded applications in catalysis and nanomaterial fabrication.

For researchers working with 4'-Tertbutyl-2,3,5-trichlorobiphenyl, proper handling procedures should always be followed, including the use of appropriate personal protective equipment (PPE) and chemical fume hoods. While not classified as acutely hazardous, standard precautions for halogenated organic compounds apply. Storage recommendations typically suggest cool, dry conditions in amber glass containers to maintain stability over extended periods.

The scientific literature on CAS 1361577-72-1 continues to expand, with recent publications exploring its crystal engineering applications and computational modeling. Quantum chemical calculations have provided insights into its electronic structure and intermolecular interactions, facilitating rational design of new materials incorporating this unique molecular scaffold. These theoretical studies complement experimental work in advancing our understanding of this versatile chemical building block.

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